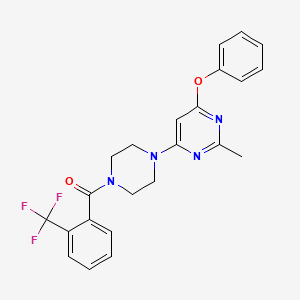

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule that features a piperazine ring, a pyrimidine ring, and a trifluoromethyl group

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors . For instance, compounds with a similar structure have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors and are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

Similar compounds have been found to exhibit affinity towards alpha1-adrenergic receptors . They bind to these receptors and can potentially alter their function .

Biochemical Pathways

Compounds that interact with alpha1-adrenergic receptors can influence a variety of biochemical pathways, including those involved in cardiac function, hypertension, and various neurological conditions .

Pharmacokinetics

Similar compounds have been found to exhibit acceptable pharmacokinetic profiles .

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. The key steps include:

Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Piperazine Ring: This involves the cyclization of a suitable diamine precursor.

Coupling of the Intermediates: The final step involves coupling the pyrimidine and piperazine intermediates with the trifluoromethylphenyl ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Amine derivatives.

Substitution: Substituted derivatives at the phenoxy or trifluoromethyl groups.

Aplicaciones Científicas De Investigación

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone: has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting central nervous system disorders.

Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Comparación Con Compuestos Similares

Similar Compounds

- (4-(2-Methoxyphenyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

- (4-(2-Fluorophenyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Uniqueness

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone: is unique due to the presence of the phenoxypyrimidine moiety, which imparts specific electronic and steric properties that can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

The compound (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

- Piperazine ring : A common motif in pharmaceuticals known for its diverse biological activities.

- Pyrimidine derivative : Contributes to its pharmacological properties.

- Trifluoromethyl group : Enhances lipophilicity and may improve binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

- Receptor Modulation : It could potentially modulate receptor activities, influencing various signaling pathways within cells.

In Vitro Studies

- Enzyme Inhibition : Studies have shown that the compound exhibits inhibitory effects on equilibrative nucleoside transporters (ENTs), particularly ENT2, which is crucial for nucleoside transport in various tissues.

- Antitumor Activity : Preliminary investigations indicated that derivatives of similar structural frameworks demonstrated antitumor effects in various cancer cell lines, suggesting potential applications in oncology .

In Vivo Studies

- Pharmacokinetics : Animal studies have revealed favorable pharmacokinetic profiles, with good absorption and distribution characteristics observed in murine models .

- Efficacy against Drug-resistant Mutants : The compound has shown promise in models resistant to conventional therapies, indicating potential as a therapeutic candidate for challenging cancer types such as gastrointestinal stromal tumors .

Case Study 1: Antitumor Efficacy

A study involving a related compound demonstrated significant tumor regression in xenograft models when administered at specific dosages. The results highlighted the potential for this class of compounds to overcome resistance mechanisms in cancer therapy .

Case Study 2: Pharmacological Profiling

In a comparative analysis with other piperazine derivatives, the compound exhibited superior selectivity for specific targets, which could be beneficial for minimizing off-target effects and enhancing therapeutic efficacy .

Comparative Biological Activity of Related Compounds

| Compound Name | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | ENT1 | 5.0 | Moderate selectivity |

| Compound B | ENT2 | 0.8 | High selectivity |

| This compound | ENT2 | 0.5 | Potential lead compound |

Propiedades

IUPAC Name |

[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O2/c1-16-27-20(15-21(28-16)32-17-7-3-2-4-8-17)29-11-13-30(14-12-29)22(31)18-9-5-6-10-19(18)23(24,25)26/h2-10,15H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEIBLYHORBGQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.